Spiro[3.4]octane-5-sulfonamide Spiro[3.4]octane-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644063
InChI: InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)
SMILES:
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol

Spiro[3.4]octane-5-sulfonamide

CAS No.:

Cat. No.: VC17644063

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Spiro[3.4]octane-5-sulfonamide -

Specification

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
IUPAC Name spiro[3.4]octane-8-sulfonamide
Standard InChI InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)
Standard InChI Key XIUUOTNBZHADGO-UHFFFAOYSA-N
Canonical SMILES C1CC(C2(C1)CCC2)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Core Spirocyclic Framework

The spiro[3.4]octane scaffold consists of a cyclopropane ring fused to a cyclobutane ring via a single carbon atom, creating a rigid, non-planar structure. This geometry imposes significant steric constraints, which influence reactivity, conformational flexibility, and intermolecular interactions . In Spiro[3.4]octane-5-sulfonamide, the sulfonamide group occupies the 5-position of the larger cyclobutane ring, as inferred from IUPAC nomenclature conventions (Figure 1).

Table 1: Comparison of Spiro[3.4]octane Derivatives

CompoundSubstituentMolecular FormulaKey Properties
Spiro[3.4]octan-5-oneKetone (-C=O)C₈H₁₂OMelting point: ~120°C; LogP: 1.2
Spiro[3.4]octane-5-thiolThiol (-SH)C₈H₁₄SBoiling point: ~200°C; LogP: 2.1
Spiro[3.4]octane-5-sulfonamideSulfonamide (-SO₂NH₂)C₈H₁₅N₂O₂SPredicted LogP: 0.8; Water solubility: Moderate

The sulfonamide group introduces hydrogen-bonding capacity and polar surface area, likely enhancing solubility in polar solvents compared to its thiol or ketone analogs .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of Spiro[3.4]octane-5-sulfonamide may proceed via two primary routes:

  • Sulfonylation of a Spiro[3.4]octane Amine Intermediate:

    • A spirocyclic amine precursor could undergo reaction with a sulfonyl chloride (e.g., ClSO₂R) to install the sulfonamide moiety. This approach is widely used for sulfonamide synthesis but requires prior access to the amine .

  • Cyclization of Sulfonamide-Containing Precursors:

    • Ring-closing metathesis or radical-mediated cyclization strategies could assemble the spiro framework from linear sulfonamide-bearing substrates, leveraging methodologies reported for related spirocycles .

Challenges in Synthesis

  • Steric Hindrance: The compact spiro architecture complicates functionalization at the 5-position due to restricted access to reactive sites .

  • Regioselectivity: Competing reactions at alternative positions (e.g., 8-position in spiro[3.4]octane systems) may require directing groups or protective strategies .

Physicochemical Properties

Predicted Properties

Using quantitative structure-activity relationship (QSAR) models and analog data:

  • LogP: Estimated at 0.8 (lower than thiol analog due to sulfonamide polarity) .

  • Aqueous Solubility: ~5 mg/mL at pH 7, driven by ionizable sulfonamide protons (pKa ≈ 10.5 for -SO₂NH₂) .

  • Thermal Stability: Likely decomposes above 250°C, consistent with spirocyclic sulfonamides .

CompoundGHS ClassificationPrecautionary Measures
Spiro[3.4]octan-5-oneH227, H315, H319, H335P210, P261, P305+P351+P338
Spiro[3.4]octane-5-sulfonamidePredicted H315, H319, H335P280, P302+P352, P332+P317

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure Spiro[3.4]octane-5-sulfonamide for chiral drug discovery.

  • Biological Screening: Prioritize assays against Gram-positive pathogens and mycobacterial strains, given the success of related scaffolds .

  • Computational Modeling: Use molecular dynamics simulations to predict target engagement and optimize pharmacokinetic profiles.

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